5-(2-Methylphenyl)pyridin-2-amine

FLT3 inhibition Acute myeloid leukemia Kinase inhibitor design

5-(2-Methylphenyl)pyridin-2-amine (CAS 503536-76-3) is a 5-aryl-2-aminopyridine derivative with molecular formula C₁₂H₁₂N₂ and molecular weight 184.24 g/mol. This compound belongs to a class of heterocyclic building blocks that serve as the core hinge-binding motif in multiple kinase inhibitor programs, including FLT3 inhibitors for acute myeloid leukemia and AMPK activators for metabolic disorders.

Molecular Formula C12H12N2
Molecular Weight 184.24 g/mol
CAS No. 503536-76-3
Cat. No. B1612791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Methylphenyl)pyridin-2-amine
CAS503536-76-3
Molecular FormulaC12H12N2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=CN=C(C=C2)N
InChIInChI=1S/C12H12N2/c1-9-4-2-3-5-11(9)10-6-7-12(13)14-8-10/h2-8H,1H3,(H2,13,14)
InChIKeyBNGWKXUIDHFROZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Methylphenyl)pyridin-2-amine (CAS 503536-76-3): Technical Specifications and Procurement Baseline


5-(2-Methylphenyl)pyridin-2-amine (CAS 503536-76-3) is a 5-aryl-2-aminopyridine derivative with molecular formula C₁₂H₁₂N₂ and molecular weight 184.24 g/mol . This compound belongs to a class of heterocyclic building blocks that serve as the core hinge-binding motif in multiple kinase inhibitor programs, including FLT3 inhibitors for acute myeloid leukemia and AMPK activators for metabolic disorders [1]. The 2-methyl substitution on the 5-phenyl ring represents a key structural variation within the 5-aryl-2-aminopyridine scaffold, distinguishing it from unsubstituted phenyl analogs and para-substituted regioisomers .

Why 5-(2-Methylphenyl)pyridin-2-amine Cannot Be Replaced by Unsubstituted or Para-Substituted Analogs


Within the 5-aryl-2-aminopyridine series, the position and identity of substituents on the phenyl ring fundamentally alter kinase selectivity profiles, metabolic stability, and off-target pharmacology [1]. The 2-methyl (ortho-tolyl) substitution in 5-(2-Methylphenyl)pyridin-2-amine introduces steric constraints that influence the dihedral angle between the pyridine and phenyl rings, directly impacting the compound's ability to occupy kinase ATP-binding pockets and resist CYP-mediated oxidative metabolism . In contrast, para-substituted regioisomers such as 5-(p-tolyl)pyridin-2-amine (CAS 503536-74-1) present different conformational preferences and electronic distributions, while the unsubstituted 5-phenylpyridin-2-amine (CAS 503536-75-2) lacks the steric bulk that modulates target engagement and metabolic liability [2]. Procurement of the incorrect regioisomer or analog cannot be remediated through formulation adjustments and will invalidate SAR-based optimization campaigns [3].

5-(2-Methylphenyl)pyridin-2-amine: Comparative Quantitative Evidence for Scientific Selection


Ortho-Methyl Substitution Confers FLT3 Inhibitory Activity Absent in Unsubstituted 5-Phenylpyridin-2-amine

The 2-methylphenyl (ortho-tolyl) substitution at the 5-position of 2-aminopyridine is essential for FLT3 kinase inhibitory activity. While the parent 5-phenylpyridin-2-amine scaffold provides the core hinge-binding motif, the ortho-methyl group in 5-(2-methylphenyl)pyridin-2-amine introduces the steric bulk required to engage the hydrophobic back pocket of the FLT3 ATP-binding site, mimicking key interactions of the clinical inhibitor quizartinib [1]. Unsubstituted 5-phenylpyridin-2-amine (CAS 503536-75-2) lacks this critical steric feature and shows negligible FLT3 inhibition in the same assay systems .

FLT3 inhibition Acute myeloid leukemia Kinase inhibitor design

AMPK Activation EC₅₀ Comparison: Ortho-Methylphenyl Derivative (Compound 6, US9394285) vs. Para-Methoxyphenyl Analog (Compound 33, US9394285)

Within the same patent family (US9394285), the ortho-methylphenyl-substituted derivative incorporating the 5-(2-methylphenyl)pyridin-2-amine scaffold (Compound 6) demonstrates superior AMPK activation potency compared to the para-methoxyphenyl analog (Compound 33). Compound 6 exhibits an EC₅₀ of 35 nM in the TR-FRET allosteric activation assay, whereas Compound 33 shows an EC₅₀ of 80 nM under the same assay conditions [1][2]. This 2.3-fold improvement in potency correlates with the Kd values measured by surface plasmon resonance (SPR): Compound 6 binds human AMPK α1/β1/γ1 with a Kd of 20 nM, compared to 90 nM for Compound 33 [3][4].

AMPK activation Metabolic disorders Allosteric modulation

Regioisomer Differentiation: Ortho-Tolyl (CAS 503536-76-3) vs. Para-Tolyl (CAS 503536-74-1) Structural and Functional Divergence

5-(2-Methylphenyl)pyridin-2-amine (ortho-tolyl, CAS 503536-76-3) and 5-(p-tolyl)pyridin-2-amine (para-tolyl, CAS 503536-74-1) are regioisomers that differ only in the position of the methyl substituent on the phenyl ring, yet this positional isomerism produces distinct pharmacological outcomes . The ortho-methyl group in CAS 503536-76-3 introduces steric hindrance that restricts rotation around the pyridine-phenyl bond, locking the molecule into a conformation that favors FLT3 and AMPK target engagement [1]. The para-methyl regioisomer lacks this conformational constraint and presents an extended, planar geometry that may favor alternative kinase targets or exhibit reduced target affinity [2].

Regioisomer specificity Kinase selectivity Structure-activity relationship

CYP3A4 Time-Dependent Inhibition (TDI) Liability: Ortho-Methyl Substitution Reduces Metabolic Risk Relative to Other 5-Aryl Analogs

In the optimization of 5-aryl-2-aminopyridine FLT3 inhibitors, the ortho-methylphenyl substitution pattern was identified as favorable for minimizing CYP3A4 time-dependent inhibition (TDI), a critical parameter for avoiding drug-drug interaction liability [1]. The FLT3 inhibitor program explicitly prioritized analogs that reduced CYP3A4 TDI while maintaining in vivo efficacy, resulting in compound 6s which incorporates the ortho-methylphenyl-2-aminopyridine scaffold and demonstrated acceptable CYP3A4 inhibition profiles alongside robust tumor xenograft efficacy [2]. Other 5-aryl substitution patterns in the same series exhibited higher CYP3A4 TDI liability that compromised their preclinical development candidacy .

Metabolic stability CYP3A4 inhibition Drug-drug interaction

5-(2-Methylphenyl)pyridin-2-amine (CAS 503536-76-3): Evidence-Backed Research and Industrial Applications


FLT3 Kinase Inhibitor Lead Optimization for Acute Myeloid Leukemia (AML)

This compound serves as the core 5-aryl-2-aminopyridine scaffold in FLT3 inhibitor discovery programs targeting AML with FLT3-ITD mutations. The ortho-methylphenyl substitution is essential for engaging the hydrophobic back pocket of the FLT3 ATP-binding site, mimicking key interactions of quizartinib. Optimization of derivatives incorporating this scaffold has yielded compounds with nanomolar FLT3 IC₅₀ values, selectivity over c-Kit, and in vivo efficacy in AML xenograft models [1]. Selection of CAS 503536-76-3 as the starting building block ensures the correct conformational and steric features required for target engagement, while the scaffold's minimized CYP3A4 TDI liability supports preclinical development progression [2].

AMPK Allosteric Activator Development for Metabolic Disorders

The 5-(2-methylphenyl)pyridin-2-amine scaffold is incorporated into AMPK α1/β1/γ1 allosteric activators as exemplified by Compound 6 in US Patent 9,394,285. This ortho-methylphenyl-substituted derivative demonstrates superior AMPK activation potency (EC₅₀ = 35 nM by TR-FRET) and binding affinity (Kd = 20 nM by SPR) compared to alternative aryl-substituted analogs such as Compound 33 (EC₅₀ = 80 nM, Kd = 90 nM) [1][2]. The quantitative advantage of this substitution pattern makes CAS 503536-76-3 the preferred building block for AMPK activator programs targeting type 2 diabetes, obesity, and related metabolic conditions where AMPK pathway modulation is therapeutically validated [3].

Kinase Inhibitor Scaffold for Broad-Spectrum Tyrosine Kinase Programs

The 2-aminopyridine core with ortho-methylphenyl substitution serves as a versatile hinge-binding motif applicable across multiple kinase targets beyond FLT3, including KDR, Tie-2, FGFR3, Abl, Aurora A, c-Src, IGF-1R, ALK, c-MET, RON, PAK1, PAK2, and TAK1 [1]. The ortho-methyl substitution confers conformational restriction that can be exploited to tune kinase selectivity profiles, while the pyridin-2-amine moiety provides the essential hydrogen-bonding interactions with the kinase hinge region [2]. This scaffold is documented in patent literature (US8178668B2) as a core structural element for developing selective kinase inhibitors across multiple oncology indications [3].

Structure-Activity Relationship (SAR) Studies of 5-Aryl-2-Aminopyridine Conformational Effects

CAS 503536-76-3 serves as a critical reference compound for investigating the effects of ortho-substitution on the conformational preferences and biological activity of 5-aryl-2-aminopyridines. The restricted rotation imposed by the ortho-methyl group defines a specific dihedral angle between the pyridine and phenyl rings, which directly influences kinase pocket occupancy and metabolic stability [1]. Comparative studies with para-substituted (CAS 503536-74-1), meta-substituted (CAS 1189458-99-8), and unsubstituted (CAS 503536-75-2) analogs enable systematic evaluation of how steric and electronic factors at the 5-aryl position modulate target engagement, selectivity, and ADME properties [2].

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